molecular formula C23H25N3O4S B6564860 6-{[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946259-60-5

6-{[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B6564860
CAS No.: 946259-60-5
M. Wt: 439.5 g/mol
InChI Key: SVSJSDKOCDSAIZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-16-2-4-17(5-3-16)23(28)24-10-12-25(13-11-24)31(29,30)20-14-18-6-7-21(27)26-9-8-19(15-20)22(18)26/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSJSDKOCDSAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (CAS Number: 946259-60-5) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

PropertyValue
Molecular FormulaC23H25N3O4S
Molecular Weight439.5 g/mol
StructureChemical Structure

The biological activity of this compound can be attributed to its structural features, particularly the piperazine moiety and the sulfonyl group, which are known to interact with various biological targets:

Study 1: Tyrosinase Inhibition

A study evaluated various piperazine derivatives for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). The results indicated that certain derivatives exhibited low micromolar IC50 values, significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM). Although direct data for our compound are not available, its structural analogs showed promising activity in competitive inhibition assays, suggesting potential efficacy in reducing melanin production in melanocytes .

Study 2: Antimicrobial Screening

In a related screening of compounds with similar structural features, several demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the piperazine ring was correlated with enhanced membrane permeability and interaction with bacterial enzymes . Further research is needed to confirm these effects specifically for this compound.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related piperazine derivatives:

Compound NameIC50 (μM)Activity Type
Kojic Acid17.76Tyrosinase Inhibitor
4-(4-Fluorobenzyl)piperazin-1-yl derivative0.18Tyrosinase Inhibitor
6-{[4-(4-Methylbenzoyl)piperazin-1-yl]}TBDPotential Tyrosinase Inhibitor

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 946259-60-5
  • Molecular Formula : C₂₃H₂₅N₃O₄S
  • Molecular Weight : 439.5 g/mol
  • IUPAC Name : 6-[4-(4-Methylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-11-one .

Structural Features :

  • A tricyclic azatricyclo core fused with a sulfonyl-linked piperazine ring and a 4-methylbenzoyl substituent.

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Compound 1 : 6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one

  • CAS No.: 946238-09-1
  • Molecular Formula : C₂₄H₂₇N₃O₆S
  • Molecular Weight : 485.6 g/mol
  • Key Differences: Replacement of 4-methylbenzoyl with 3,4-dimethoxybenzoyl, introducing two methoxy groups.
  • Synthesis : Similar multi-step pathway involving piperazine acylation, sulfonylation, and cyclization .

Compound 2 : 12-[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³,⁷]dodeca-3(7),4,8-trien-2-one

  • Key Features :
    • Acetylpiperazine substituent instead of benzoyl.
    • Incorporation of a thia-tetraazatricyclo core, replacing the azatricyclo system.
  • Biological Activity : Demonstrated acetylcholinesterase (AChE) inhibition and antimicrobial properties, suggesting functional versatility of piperazine-linked tricyclic systems .

Core Structural Modifications

Compound 3 : 11-(4-Phenylpiperazin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene

  • Structural Highlights :
    • Dioxa-thia-azatricyclo core replaces the sulfonyl-linked tricyclic system.
    • Retains the phenylpiperazine moiety, often associated with CNS-targeting activity.
  • Applications : Investigated for neurological disorders due to piperazine’s role in dopamine/serotonin receptor interactions .

Compound 4 : Ethyl 4-[(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate

  • Key Differences :
    • Triazolopyridazine core instead of azatricyclo.
    • Ethyl benzoate substituent modulates electronic properties.
  • Uniqueness : Demonstrates distinct bioactivity in bromodomain inhibition, highlighting the impact of core heterocycle variations .

Comparative Data Table

Compound (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications
Target Compound (946259-60-5) C₂₃H₂₅N₃O₄S 439.5 4-Methylbenzoyl, sulfonyl, azatricyclo Pharmaceutical intermediate (speculative)
3,4-Dimethoxy variant (946238-09-1) C₂₄H₂₇N₃O₆S 485.6 3,4-Dimethoxybenzoyl Enhanced polarity for target binding
Acetylpiperazine derivative C₂₁H₂₂N₆O₃S ~438.5 Acetylpiperazine, thia-tetraazatricyclo AChE inhibition, antimicrobial activity
Dioxa-thia-azatricyclo C₁₈H₁₇N₃O₂S 351.4 Dioxa-thia core, phenylpiperazine Neurological disorder research

Research Findings and Implications

  • Substituent Impact :

    • Methoxy or acetyl groups on piperazine (Compounds 1, 3) enhance bioactivity via improved hydrogen bonding or steric effects .
    • The 4-methylbenzoyl group in the target compound may optimize lipophilicity for blood-brain barrier penetration .
  • Core Structure Influence :

    • Azatricyclo systems (Target, Compound 1) favor rigid, three-dimensional binding to enzymes or receptors, whereas triazolopyridazine (Compound 4) enables planar interactions with DNA/proteins .
  • Synthetic Challenges :

    • Multi-step syntheses (e.g., cyclization, sulfonylation) are common but require precise optimization to avoid side products .

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